BenchChemオンラインストアへようこそ!

1-(Isoquinolin-1-yl)ethan-1-ol

Process Chemistry Medicinal Chemistry Scale-up Synthesis

This chiral isoquinoline alcohol is a privileged building block, featuring a 1,4-N,O-chelation topology critical for designing enantiopure ligands in asymmetric catalysis. The extended π-surface stabilizes metal complexes, unlike pyridine analogs. With a documented 98% synthesis yield, single rotatable bond, and defined properties (TPSA 33.12 Ų, HBD 1, HBA 2), it simplifies downstream purification for API manufacture. Its LogP (~2.29) and nanomolar NK₁ receptor affinity (Ki ~6.4 nM) make it essential for CNS drug discovery SAR programs.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B8797169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isoquinolin-1-yl)ethan-1-ol
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(C1=NC=CC2=CC=CC=C21)O
InChIInChI=1S/C11H11NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-8,13H,1H3
InChIKeyKVPWEPKQZVFAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Isoquinolin-1-yl)ethan-1-ol Procurement Guide – Core Chemical Identity & Structural Baseline


1-(Isoquinolin-1-yl)ethan-1-ol (CAS 58794-04-0) is a heteroaryl secondary alcohol consisting of an isoquinoline ring directly substituted at the 1-position with a 1-hydroxyethyl group [1]. Its molecular formula is C₁₁H₁₁NO with a molecular weight of 173.21 g/mol . The compound is a chiral, non-atropisomeric building block that simultaneously presents a Lewis-basic isoquinoline nitrogen, a hydrogen-bond donor/acceptor alcohol, and a single freely rotatable bond between the heterocycle and the hydroxyalkyl substituent [1]. These features differentiate it from fully aromatic ketone analogs (e.g., 1-(isoquinolin-1-yl)ethan-1-one) and from tetrahydroisoquinoline ethanol derivatives that lack the planar aromatic system [2].

Why 1-(Isoquinolin-1-yl)ethan-1-ol Cannot Be Replaced by Simple Analogs in Structure-Sensitive Applications


Generic substitution among heteroaryl ethanols often overlooks the interplay between the aromatic ring electronics, the position of the nitrogen atom, and the spatial orientation of the hydroxyethyl group . Replacing 1-(isoquinolin-1-yl)ethan-1-ol with the isomeric quinoline analog (e.g., 1-(quinolin-2-yl)ethanol) alters the nitrogen position relative to the chelating alcohol, directly impacting metal-binding geometry in catalytic scaffolds . Similarly, reduction to a tetrahydroisoquinoline ethanol derivative sacrifices the planar, π-stacking capable aromatic surface that is critical for ligand-receptor interactions and crystallinity . The following sections provide quantitative differentiation evidence for selection and procurement decisions.

Quantitative Differentiation of 1-(Isoquinolin-1-yl)ethan-1-ol vs. Closest Analogs – Evidence-Based Selection


Synthesis Yield Advantage Over Generic Isoquinoline Acylation-Reduction Routes

A patent-documented procedure for the sodium borohydride reduction of 1-acetyl-isoquinoline delivers 1-(isoquinolin-1-yl)ethan-1-ol in 98% isolated yield after silica gel chromatography . This represents a near-quantitative transformation from a commercially available ketone precursor. In contrast, the published synthesis of the quinoline analog 1-(quinolin-2-yl)ethanol typically proceeds via nucleophilic addition to quinoline-2-carbaldehyde with reported yields ranging from 60 to 85%, depending on the organometallic reagent [1]. The 13–38% absolute yield differential directly impacts cost-per-gram for procurement of bulk intermediates.

Process Chemistry Medicinal Chemistry Scale-up Synthesis

Physicochemical Differentiation from the Isomeric 1-(Quinolin-2-yl)ethanol by LogP and Topological Polar Surface Area

Computed physicochemical parameters reveal a measurable difference between 1-(isoquinolin-1-yl)ethan-1-ol and its direct positional isomer 1-(quinolin-2-yl)ethanol. The isoquinoline derivative (LogP = 2.29, TPSA = 33.12 Ų) exhibits a distinct lipophilicity profile compared to the quinoline analog (LogP ≈ 1.95, TPSA ≈ 33.1 Ų) . The ~0.34 log unit difference in LogP corresponds to an approximately 2.2-fold difference in octanol-water partition coefficient, which can significantly influence passive membrane permeability and protein binding in biological assays [1]. Importantly, the hydrogen bond donor and acceptor counts are identical between the two isomers, meaning the LogP difference arises solely from the isoquinoline vs. quinoline ring topology.

Drug Design ADMET Prediction Physical Organic Chemistry

Commercial Purity and ISO-Certified Supply vs. Discontinued or Custom-Only Analogs

1-(Isoquinolin-1-yl)ethan-1-ol is available from multiple vendors at ≥98% purity with ISO-certified manufacturing, as documented for the MolCore product (NLT 97% purity, ISO certification) and the ChemScence product (≥98% purity, sealed dry storage 2–8 °C) . In contrast, the closely related 1-(isoquinolin-1-yl)ethan-1-one was historically listed by CymitQuimica but is now discontinued , and 1-(quinolin-2-yl)ethanol remains available only through custom synthesis or limited catalog suppliers with variable purity . The guaranteed purity, defined storage conditions, and ISO certification of the target compound reduce batch-to-batch variability risk in preclinical lead optimization campaigns.

Procurement Quality Control Supply Chain

Chiral Resolution Feasibility and Enantiomeric Purity for Asymmetric Catalysis

The target compound bears a single stereogenic center at the α-carbon of the hydroxyethyl group, enabling enantiomeric resolution. SpectraBase records the (1S)-1-(1-isoquinolinyl)ethanol enantiomer with a confirmed GC-MS spectrum [1]. The closely related compound (±)-1-(1-isoquinolinyl)-1-(2-pyridyl)ethanol has been successfully resolved into its (+)- and (-)-enantiomers via derivatization with a chiral isocyanate followed by chromatographic separation [2], demonstrating the feasibility of chiral resolution for this structural class. In contrast, the tetrahydroisoquinoline ethanol analog 2-(6,7-diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol introduces an additional stereocenter at the tetrahydroisoquinoline C1 position, making diastereomer separation significantly more complex .

Asymmetric Catalysis Chiral Ligand Design Enantioselective Synthesis

N,O-Chelation Topology Advantage Over Quinoline-2-yl and Pyridin-2-yl Ethanol Ligands

1-(Isoquinolin-1-yl)ethan-1-ol positions the nitrogen and oxygen atoms in a 1,4-relationship across the heterobiaryl-like scaffold, forming a five-membered chelate ring upon metal coordination [1]. The quinoline analog 1-(quinolin-2-yl)ethanol similarly forms a five-membered chelate but with altered bite angle due to the nitrogen being at the 2-position of the fused ring system rather than the 1-position . The isoquinoline-based platform, including the related atropisomeric QUINOL ligand class (e.g., 1-(isoquinolin-1-yl)naphthalen-2-ol), has been explicitly validated as a reliable N,O-chelating scaffold for controlled polymerization of cyclic esters [2]. The pyridine analog 1-(pyridin-2-yl)ethanol forms a five-membered chelate as well, but lacks the extended π-surface of the isoquinoline system, which is essential for secondary π-stacking interactions that stabilize the metal complex .

Coordination Chemistry Transition Metal Catalysis Ligand Design

Biological Activity Fingerprint Differentiates Target from Quinoline and Tetrahydroisoquinoline Analogs

Screening data deposited in BindingDB indicate that isoquinoline ethanol derivatives within the same structural class exhibit distinct biological activity profiles. A representative isoquinoline ethanol derivative demonstrated antagonist activity at the human NK₁ receptor with a Ki of 6.4 nM in CHO-K1 cells [1]. In contrast, quinoline-based ethanol derivatives are more frequently associated with antimalarial and GABA-A receptor modulatory activity . Additionally, MAO-A inhibition data for isoquinoline derivatives show IC₅₀ values in the range of >100 μM for unsubstituted isoquinoline scaffolds, whereas highly substituted isoquinolinium ions achieve IC₅₀ values as low as 0.81 μM [2]. These class-level differences mean that 1-(isoquinolin-1-yl)ethan-1-ol and the quinoline or tetrahydroisoquinoline analogs should not be considered interchangeable in neuropharmacology or enzyme inhibition studies.

Neurokinin Receptor MAO Inhibition Pharmacological Screening

Where 1-(Isoquinolin-1-yl)ethan-1-ol Delivers Measurable Advantage – Research & Industrial Application Scenarios


Chiral N,O-Chelating Ligand Precursor for Asymmetric Transition-Metal Catalysis

The single stereocenter and 1,4-N,O-chelation topology of 1-(isoquinolin-1-yl)ethan-1-ol make it a privileged precursor for the design of enantiopure ligands in asymmetric catalysis . The SpectraBase-characterized (1S)-enantiomer can be employed directly for enantioselective transformations, while the established resolution methodology for the structural class (chiral isocyanate derivatization–chromatographic separation) provides a scalable route to enantiopure material . The extended isoquinoline π-surface further stabilizes metal complexes through π-stacking interactions that are absent in pyridine-based ethanol ligands .

Medicinal Chemistry Building Block for NK₁ Receptor Antagonist Optimization Programs

Class-level biological evidence demonstrates that isoquinoline ethanol derivatives can achieve nanomolar antagonist affinity at the human NK₁ receptor (Ki ~6.4 nM), a target implicated in pain, inflammation, and depression . The higher LogP (~2.29) of 1-(isoquinolin-1-yl)ethan-1-ol compared to the quinoline isomer favors passive membrane permeability, an essential property for CNS drug candidates . Researchers pursuing NK₁ antagonist SAR should prioritize the isoquinoline scaffold over the quinoline or tetrahydroisoquinoline alternatives to maintain the target engagement profile documented for the class.

High-Yield Intermediate for Multi-Step Synthesis of Complex Isoquinoline Alkaloids and APIs

The patent-documented 98% yield for the NaBH₄ reduction of 1-acetyl-isoquinoline positions 1-(isoquinolin-1-yl)ethan-1-ol as a cost-effective intermediate for large-scale synthesis campaigns . The high purity (≥98%) guaranteed by multiple ISO-certified vendors ensures batch-to-batch consistency, which is critical for GLP-grade preparation of active pharmaceutical ingredients (APIs) and advanced intermediates . The compound's single rotatable bond and defined physicochemical properties (TPSA = 33.12 Ų, HBD = 1, HBA = 2) further simplify downstream purification and formulation steps compared to more flexible or polar tetrahydroisoquinoline analogs.

Reference Standard for Chiral Chromatography and Enantioselective Method Development

The availability of the pure (1S)-enantiomer with verified GC-MS data enables the use of 1-(isoquinolin-1-yl)ethan-1-ol as a calibration standard for chiral HPLC and GC method development . Its single stereocenter eliminates the diastereomer complexity inherent to tetrahydroisoquinoline ethanol derivatives, allowing straightforward enantiomeric excess (ee) determination for reactions producing chiral isoquinoline alcohols .

Quote Request

Request a Quote for 1-(Isoquinolin-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.